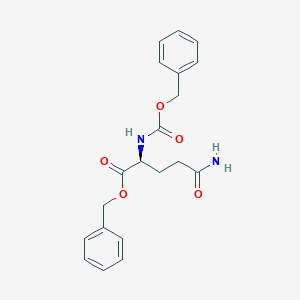
l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester: is a derivative of l-glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is often used in the field of organic chemistry and biochemistry for its unique properties and reactivity. It is particularly valuable in the synthesis of peptides and proteins, where it serves as a protecting group for the amino acid side chains.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester typically involves the protection of the amino group of l-glutamine with a carbobenzyloxy (Cbz) group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions: l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield l-glutamine and benzyl alcohol.
Substitution: The benzyl ester group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products:
Hydrolysis: l-Glutamine and benzyl alcohol.
Substitution: Various l-glutamine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In organic synthesis, l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule .
Biology: The compound is used in the study of protein structure and function. By incorporating it into peptides, researchers can investigate the effects of specific modifications on protein activity .
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. Its stability and reactivity make it a valuable tool for creating drug candidates with improved properties .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use as a protecting group ensures the selective modification of specific amino acid residues .
作用机制
The mechanism by which l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester exerts its effects is primarily through its role as a protecting group. By temporarily masking the amino group of l-glutamine, it allows for selective reactions at other sites on the molecule. This selective protection is crucial in the synthesis of complex peptides and proteins .
相似化合物的比较
l-Glutamine, N(2)-Carbobenzyloxy-: Similar to the benzyl ester, but without the esterification, making it less reactive in certain contexts.
l-Glutamine, N(2)-Carbobenzyloxy-, methyl ester: Another esterified form, but with a methyl group instead of a benzyl group, leading to different reactivity and solubility properties.
Uniqueness: l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester is unique due to its combination of the Cbz protecting group and the benzyl ester. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required .
属性
分子式 |
C20H22N2O5 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
benzyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H22N2O5/c21-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)22-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,21,23)(H,22,25)/t17-/m0/s1 |
InChI 键 |
NNAVHDLGFPHCOB-KRWDZBQOSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


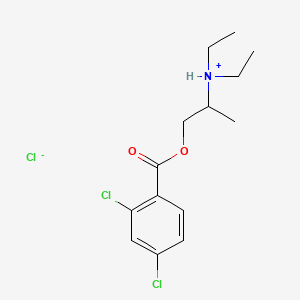
![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
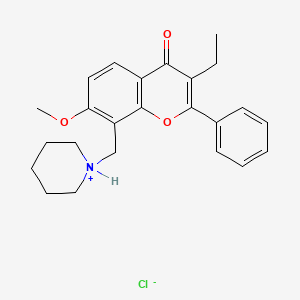
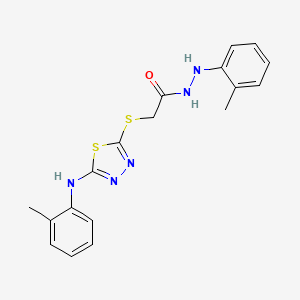
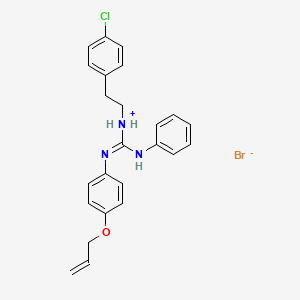
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)
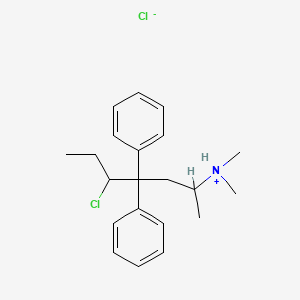

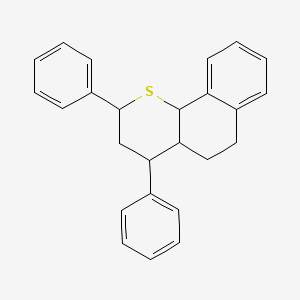
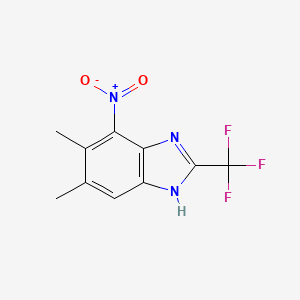
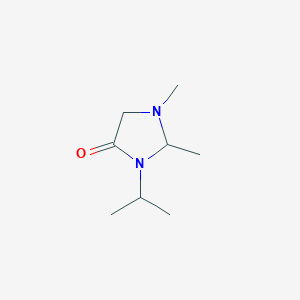
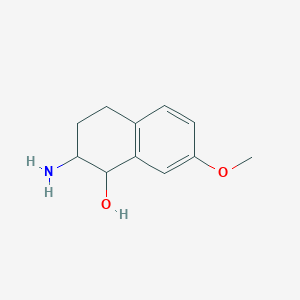
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
